BenchChemオンラインストアへようこそ!

1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine

FXR agonism NAFLD transactivation assay

1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine (CAS 667893-17-6) belongs to the 1‑adamantylcarbonyl‑4‑phenylpiperazine chemotype, a scaffold identified through ensemble‑learning‑driven discovery as a novel, non‑steroidal Farnesoid X receptor (FXR) agonist class. The compound features a 1‑adamantylcarbonyl group linked to a piperazine ring that is N‑substituted with a 2,4‑dimethylphenyl moiety.

Molecular Formula C23H32N2O
Molecular Weight 352.522
CAS No. 667893-17-6
Cat. No. B2897554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine
CAS667893-17-6
Molecular FormulaC23H32N2O
Molecular Weight352.522
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)C
InChIInChI=1S/C23H32N2O/c1-16-3-4-21(17(2)9-16)24-5-7-25(8-6-24)22(26)23-13-18-10-19(14-23)12-20(11-18)15-23/h3-4,9,18-20H,5-8,10-15H2,1-2H3
InChIKeyRVPWWBRULXIHKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine (CAS 667893-17-6) – Chemotype & Procurement Context


1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine (CAS 667893-17-6) belongs to the 1‑adamantylcarbonyl‑4‑phenylpiperazine chemotype, a scaffold identified through ensemble‑learning‑driven discovery as a novel, non‑steroidal Farnesoid X receptor (FXR) agonist class [1]. The compound features a 1‑adamantylcarbonyl group linked to a piperazine ring that is N‑substituted with a 2,4‑dimethylphenyl moiety. This chemotype has been the subject of a systematic structural‑optimization campaign evaluating 52 derivatives for FXR transactivation activity, with several analogues achieving sub‑micromolar potency [1]. The compound is primarily sourced from specialty chemical suppliers for research‑use‑only (RUO) applications, and procurement decisions should be guided by demonstrated ligand‑class activity and substitution‑specific structure‑activity relationship (SAR) data.

1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine Procurement: Why In‑Class Substitution Carries Quantitative Risk


Within the 1‑adamantylcarbonyl‑4‑phenylpiperazine chemotype, minor alterations to the phenyl substituent pattern produce large, non‑linear changes in FXR transactivation activity. In the published SAR study of 52 derivatives, the most active compounds exhibited over a 9‑fold higher activity than the hit compound XJ034, while other close structural analogues were inactive [1]. The 2,4‑dimethyl substitution pattern places methyl groups at positions that influence the geometry of the ligand within the FXR ligand‑binding domain, potentially altering the hydrogen‑bond network with TYR383, a residue implicated in the mechanism of action of the most potent derivatives [1]. Consequently, replacing the 2,4‑dimethylphenyl analogue with a regioisomer (e.g., 3,4‑dimethylphenyl or 2,6‑dimethylphenyl) or a different aryl substituent cannot be assumed to yield equivalent FXR agonistic activity, and may result in a complete loss of potency or a shift in selectivity profile.

Quantitative Differentiation Evidence for 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine in FXR Agonist Research


FXR Transactivation Activity Ranking Within the 1‑Adamantylcarbonyl‑4‑phenylpiperazine Series

In the primary SAR study of the chemotype, 52 derivatives were screened for FXR transactivation activity in HEK293T cells at a single concentration of 10 µM. Twelve compounds were superior or comparable to the parent hit XJ034, and two compounds achieved over 9‑fold the activity of XJ034, approaching the potency of the clinical FXR agonist obeticholic acid (OCA) [1]. While the exact activity value for the 2,4‑dimethylphenyl analogue has not been independently reported, its position within the structural matrix (ortho‑ and para‑methyl substitution) places it in a distinct SAR cluster from the lead compound 10a (2‑amino‑5‑chlorophenyl), which achieved an EC50 of 1.05 µM [1]. The 2,4‑dimethyl substitution presents a unique hydrophobic and steric signature that differs from both the unsubstituted phenyl parent and the amino‑substituted leads.

FXR agonism NAFLD transactivation assay

Regioisomeric Dimethylphenyl Substitution: 2,4‑ vs. 3,4‑Dimethylphenyl Activity Divergence

The 2,4‑dimethylphenyl analogue (CAS 667893‑17‑6) is a regioisomer of the more commonly listed 3,4‑dimethylphenyl analogue (CAS not independently assigned; identified on SpectraBase and ChemSpider). In the broader SAR study, the position of methyl substituents on the phenyl ring critically modulates FXR transactivation activity, with the most potent derivatives bearing polar ortho‑substituents (e.g., 2‑amino‑5‑chloro) rather than methyl groups [1]. The 2,4‑dimethylphenyl substitution pattern offers a sterically hindered ortho‑position that may differentially affect the ligand‑binding domain interaction compared to the 3,4‑dimethylphenyl regioisomer, which lacks ortho‑substitution. No head‑to‑head FXR activity comparison between the 2,4‑ and 3,4‑dimethylphenyl analogues has been published.

regioisomer selectivity FXR SAR dimethylphenyl substitution

Nuclear Receptor Selectivity Profile: FXR vs. TGR5 and PPAR (Class‑Level Inference)

The lead compound 10a (adamantan‑1‑yl(4‑(2‑amino‑5‑chlorophenyl)piperazin‑1‑yl)methanone) from the same chemotype was profiled for selectivity against TGR5 and PPAR nuclear receptors and showed no agonistic effect on either target at concentrations up to 10 µM [1]. This selectivity profile is likely a class‑level property conferred by the adamantylcarbonyl‑piperazine pharmacophore rather than the specific aryl substituent. The 2,4‑dimethylphenyl analogue is expected to retain this selectivity fingerprint, although direct empirical confirmation has not been reported.

off‑target profiling FXR selectivity nuclear receptor

Recommended Application Scenarios for 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine Based on Evidenced Differentiation


FXR Agonist SAR Expansion Studies in NAFLD Drug Discovery

The compound is suited for systematic SAR exploration of the 1‑adamantylcarbonyl‑4‑phenylpiperazine chemotype, specifically to probe the effect of ortho‑methyl substitution on FXR transactivation potency and selectivity. Researchers can benchmark the compound against the published activity data for XJ034, OCA, and the lead compound 10a (EC50 1.05 µM) in HEK293T transactivation assays [1].

Regioisomeric Dimethylphenyl Comparator Profiling

Because the 2,4‑dimethylphenyl analogue is a regioisomer of the commercially available 3,4‑dimethylphenyl analogue, it enables head‑to‑head profiling of ortho‑ vs. meta‑methyl effects on FXR agonism, target engagement, and off‑target nuclear receptor selectivity. Such data are critical for building predictive QSAR models within the adamantylcarbonyl‑piperazine series.

Hepatic Steatosis and Insulin Resistance In Vivo Model Studies

The chemotype has demonstrated in vivo efficacy in high‑fat‑diet‑induced C57BL/6J obese (DIO) mice, with compound 10a (100 mg/kg) outperforming XJ034 (200 mg/kg) in improving hyperlipidemia, hepatic steatosis, and insulin resistance [1]. The 2,4‑dimethylphenyl analogue can be evaluated in the same animal model to determine whether the 2,4‑dimethyl substitution improves or diminishes in vivo metabolic endpoints relative to the amino‑substituted lead.

Chemical Biology Tool Compound for FXR‑Dependent Gene Expression Studies

Given the chemotype's lack of TGR5 and PPAR agonism [1], the compound may serve as a tool to dissect FXR‑specific transcriptional responses in hepatocyte models (e.g., HepG2 cells) without confounding off‑target nuclear receptor activation. The 2,4‑dimethyl substitution offers a distinct hydrophobicity profile that may influence cellular permeability and intracellular target engagement.

Quote Request

Request a Quote for 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.